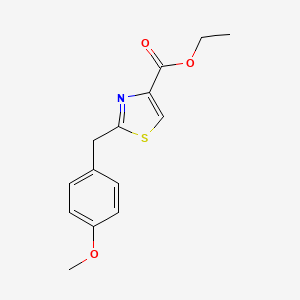
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxybenzyl group at the 2-position.
准备方法
The synthesis of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate typically involves the following steps:
化学反应分析
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
科学研究应用
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other biomolecules . The compound’s biological activity is also attributed to its ability to disrupt cell membranes and interfere with cellular processes .
相似化合物的比较
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group, resulting in different biological activities.
Ethyl 2-(2-Thienyl)thiazole-4-carboxylate: This derivative contains a thienyl group, which imparts unique electronic properties and biological activities.
Ethyl 4-Methyl-2-(4-Nitrophenyl)thiazole-5-carboxylate: The presence of a nitro group in this compound enhances its reactivity and potential as an antimicrobial agent.
This compound stands out due to its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various fields of research and industry.
生物活性
Ethyl 2-(4-methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring structure, which is substituted with an ethyl ester group and a 4-methoxybenzyl group. Its molecular formula is C14H15NO3S, with a molecular weight of approximately 263.34 g/mol. The compound exhibits a melting point of around 94-96 °C and a boiling point near 399.783 °C at 760 mmHg.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Interaction : Thiazole derivatives, including this compound, have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells .
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. It operates through mechanisms such as inhibition of tubulin polymerization, which is crucial for cell division .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines, with IC50 values often in the low micromolar range .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity:
- Antibacterial Testing : The compound showed promising results against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined, indicating effective bactericidal properties .
- Antifungal Activity : Similar studies revealed antifungal effects against strains like Aspergillus niger, suggesting a broad spectrum of antimicrobial action .
Comparative Analysis with Related Compounds
To further understand the significance of this compound in medicinal chemistry, a comparison with structurally related compounds can be insightful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylate | C13H13NO3S | Similar thiazole structure; different substituent |
| Ethyl 2-(4-Methylphenyl)-thiazole-4-carboxylate | C13H13NO3S | Contains a methyl group instead of methoxy |
| Ethyl 2-(Phenethyl)-thiazole-4-carboxylate | C14H15NO3S | Phenethyl group; potential for different reactivity |
The unique methoxy substitution on the benzene ring enhances both solubility and biological activity compared to other thiazole derivatives.
Case Studies and Research Findings
- Sonar et al. (2020) conducted a study demonstrating the anticancer properties of thiazole derivatives, including this compound, highlighting its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
- A study published in MDPI explored the synthesis and characterization of thiazole derivatives for their anticonvulsant properties. While not directly focused on this compound, it provided insights into the broader category of thiazoles and their pharmacological potential .
- Research on antimicrobial activity indicated that derivatives like ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate exhibited significant antibacterial effects, paving the way for future studies on similar compounds including this compound .
属性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC 名称 |
ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
GOKOFEGSCVUTER-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















